REACTION_SMILES
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[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7][c:8]([Cl:12])[c:9]2[cH:10][cH:11]1.[CH3:13][C:14]([NH2:15])=[O:16].[CH3:23][CH2:24][O:25][C:26](=[O:27])[CH3:28].[K+:17].[K+:18].[O-:19][C:20]([O-:21])=[O:22]>>[Br:1][c:2]1[cH:3][c:4]2[cH:5][cH:6][n:7][c:8]([NH2:15])[c:9]2[cH:10][cH:11]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Clc1nccc2cc(Br)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(N)=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOC(C)=O
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[K+]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C([O-])[O-]
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Name
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|
Type
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product
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Smiles
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Nc1nccc2cc(Br)ccc12
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |